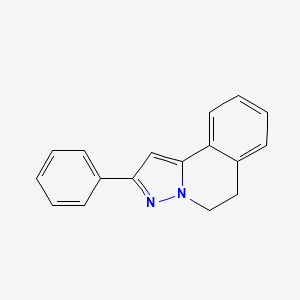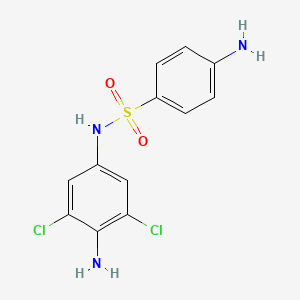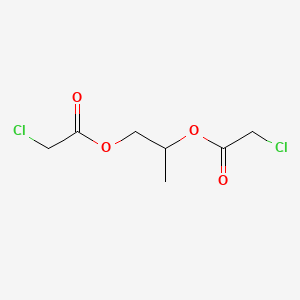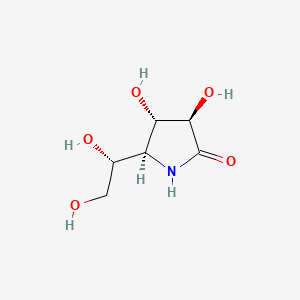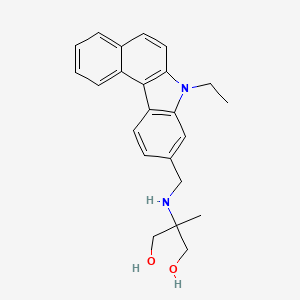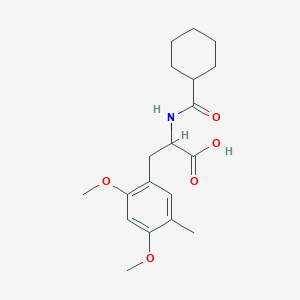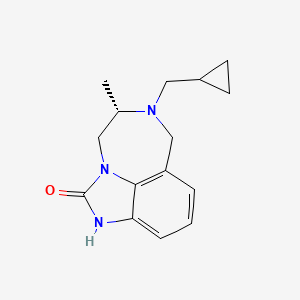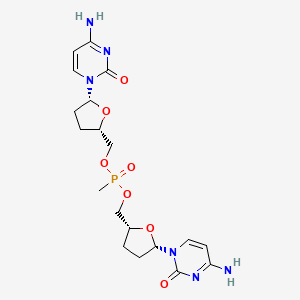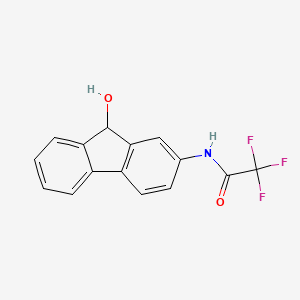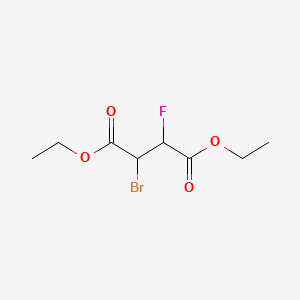
Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-bromo-3-fluorosuccinate is an organic compound with the molecular formula C8H12BrFO4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by bromine and fluorine atoms, and the carboxyl groups are esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-fluorosuccinate can be synthesized through a multi-step process. One common method involves the bromination and fluorination of diethyl succinate. The reaction typically starts with the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step is followed by the fluorination of the resulting diethyl 2-bromosuccinate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure higher yields and better control over reaction conditions. The use of tubular reactors for diazotization reactions, as well as advanced debromination techniques, can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-bromo-3-fluorosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl succinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-3-fluorosuccinate derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield diethyl 2-iodo-3-fluorosuccinate, while reduction reactions can produce diethyl succinate .
Applications De Recherche Scientifique
Diethyl 2-bromo-3-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl 2-bromo-3-fluorosuccinate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing succinic acid derivatives that can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-bromo-3-chlorosuccinate
- Diethyl 2-bromo-3-iodosuccinate
- Diethyl 2-fluoro-3-chlorosuccinate
Uniqueness
Diethyl 2-bromo-3-fluorosuccinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
685-80-3 |
|---|---|
Formule moléculaire |
C8H12BrFO4 |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
diethyl 2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
GGXJBZZXMDFAST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


